molecular formula C20H16ClN3O B5342402 7-(2-chlorophenyl)-2-(methoxymethyl)-3-phenylpyrazolo[1,5-a]pyrimidine

7-(2-chlorophenyl)-2-(methoxymethyl)-3-phenylpyrazolo[1,5-a]pyrimidine

Cat. No.: B5342402
M. Wt: 349.8 g/mol
InChI Key: QMOPEMHKSQIRIR-UHFFFAOYSA-N
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Description

7-(2-chlorophenyl)-2-(methoxymethyl)-3-phenylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. This compound is of interest due to its potential applications in medicinal chemistry, particularly as a scaffold for the development of pharmaceutical agents. Its unique structure, which includes a chlorophenyl group, a methoxymethyl group, and a phenyl group, contributes to its diverse chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-chlorophenyl)-2-(methoxymethyl)-3-phenylpyrazolo[1,5-a]pyrimidine typically involves the following steps:

    Formation of the Pyrazole Ring: The initial step involves the condensation of an appropriate hydrazine derivative with a β-diketone to form the pyrazole ring.

    Cyclization to Form the Pyrimidine Ring: The pyrazole intermediate is then subjected to cyclization with a suitable reagent, such as an aldehyde or ketone, to form the pyrimidine ring.

    Introduction of Substituents: The chlorophenyl, methoxymethyl, and phenyl groups are introduced through various substitution reactions, often involving halogenation, methylation, and arylation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, improved reaction conditions (e.g., temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

7-(2-chlorophenyl)-2-(methoxymethyl)-3-phenylpyrazolo[1,5-a]pyrimidine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl and methoxymethyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, such as alkyl or aryl groups.

Scientific Research Applications

7-(2-chlorophenyl)-2-(methoxymethyl)-3-phenylpyrazolo[1,5-a]pyrimidine has several scientific research applications, including:

    Medicinal Chemistry: It serves as a scaffold for the development of pharmaceutical agents, particularly those targeting neurological and inflammatory conditions.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

    Chemical Biology: It is employed in chemical biology research to probe cellular pathways and mechanisms.

    Industrial Applications: The compound’s unique chemical properties make it useful in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 7-(2-chlorophenyl)-2-(methoxymethyl)-3-phenylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    7-(2-chlorophenyl)-3-phenylpyrazolo[1,5-a]pyrimidine: Lacks the methoxymethyl group, which may affect its reactivity and biological activity.

    7-(2-methylphenyl)-2-(methoxymethyl)-3-phenylpyrazolo[1,5-a]pyrimidine: Contains a methyl group instead of a chlorine atom, potentially altering its chemical properties.

    7-(2-chlorophenyl)-2-(hydroxymethyl)-3-phenylpyrazolo[1,5-a]pyrimidine: Has a hydroxymethyl group instead of a methoxymethyl group, which may influence its solubility and reactivity.

Uniqueness

7-(2-chlorophenyl)-2-(methoxymethyl)-3-phenylpyrazolo[1,5-a]pyrimidine is unique due to the presence of the methoxymethyl group, which can influence its chemical reactivity and biological activity. This compound’s specific combination of substituents provides a distinct profile that can be advantageous in various applications, particularly in medicinal chemistry.

Properties

IUPAC Name

7-(2-chlorophenyl)-2-(methoxymethyl)-3-phenylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClN3O/c1-25-13-17-19(14-7-3-2-4-8-14)20-22-12-11-18(24(20)23-17)15-9-5-6-10-16(15)21/h2-12H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMOPEMHKSQIRIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=NN2C(=CC=NC2=C1C3=CC=CC=C3)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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